Cas no 72864-01-8 (1,1':4',1''-Terphenyl,4,4''-difluoro-)

1,1':4',1''-Terphenyl,4,4''-difluoro- 化学的及び物理的性質
名前と識別子
-
- 1,1':4',1''-Terphenyl,4,4''-difluoro-
- 4,4''-DIFLUORO-1,1',4',1''-TERPHENYL
- 1,4-BIS(4-FLUOROPHENYL)BENZENE
- 4',1'']TERPHENYL
- 4,4''-DIFLUORO-[1,1':4',1'']TERPHENYL
- 4,4''-Difluoro-[1,1';4',1'']terphenyl
- 4,4''-Difluoro-1,1':4',1''-terphenyl
- MFCD07779364
- 4,4''-Difluoro-1,1',4',1''-terphenyl; 98%
- 72864-01-8
- SCHEMBL10337645
-
- MDL: MFCD07779364
- インチ: InChI=1S/C18H12F2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H
- InChIKey: HLSJIXGPDHPFPG-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
計算された属性
- せいみつぶんしりょう: 266.09100
- どういたいしつりょう: 266.09070671g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 5.4
じっけんとくせい
- PSA: 0.00000
- LogP: 5.29880
1,1':4',1''-Terphenyl,4,4''-difluoro- セキュリティ情報
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- リスク用語:R36/37/38
1,1':4',1''-Terphenyl,4,4''-difluoro- 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
1,1':4',1''-Terphenyl,4,4''-difluoro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 032880-250mg |
4,4''-Difluoro-[1,1';4',1'']terphenyl |
72864-01-8 | 250mg |
£160.00 | 2022-03-01 | ||
Fluorochem | 032880-2g |
4,4''-Difluoro-[1,1';4',1'']terphenyl |
72864-01-8 | 2g |
£731.00 | 2022-03-01 | ||
Crysdot LLC | CD12039138-250mg |
4,4''-Difluoro-1,1':4',1''-terphenyl |
72864-01-8 | 97% | 250mg |
$370 | 2024-07-24 | |
Fluorochem | 032880-1g |
4,4''-Difluoro-[1,1';4',1'']terphenyl |
72864-01-8 | 1g |
£465.00 | 2022-03-01 |
1,1':4',1''-Terphenyl,4,4''-difluoro-に関する追加情報
Introduction to 1,1':4',1''-Terphenyl,4,4''-difluoro (CAS No. 72864-01-8) and Its Emerging Applications in Modern Chemistry
1,1':4',1''-Terphenyl,4,4''-difluoro, identified by the chemical identifier CAS No. 72864-01-8, is a fluorinated terphenyl derivative that has garnered significant attention in the field of advanced materials and pharmaceutical chemistry. This compound, characterized by its rigid aromatic structure and electron-withdrawing fluoro substituents, exhibits unique electronic and photophysical properties that make it a valuable candidate for various applications. The introduction of fluorine atoms at the 4,4'' positions introduces a high degree of stability and modularity, enabling its integration into complex molecular architectures.
The molecular framework of 1,1':4',1''-Terphenyl,4,4''-difluoro consists of three phenyl rings connected by methylene bridges, with fluorine atoms strategically positioned to influence charge distribution and intermolecular interactions. This structural motif is particularly interesting because it combines the rigidity of biphenyl derivatives with the electronic effects of fluorine substitution. Such structural features have been extensively studied for their potential in organic electronics, photovoltaics, and as building blocks for supramolecular assemblies.
In recent years, the compound has been explored for its utility in the development of organic semiconductors. The presence of electron-withdrawing fluoro groups enhances the electron affinity and modulates the energy levels of the material, making it suitable for applications in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Research published in leading journals such as *Advanced Materials* and *Journal of the American Chemical Society* has demonstrated that 1,1':4',1''-Terphenyl,4,4''-difluoro can serve as an effective hole-transporting material due to its high thermal stability and tunable optoelectronic properties.
Moreover, the compound's fluorescence characteristics have been investigated for use in bioimaging applications. The strong absorption and emission properties of 1,1':4',1''-Terphenyl,4,4''-difluoro make it a promising candidate for developing fluorescent probes that can be used to track biological processes in real-time. Studies have shown that this molecule can be functionalized with bioactive groups to target specific cellular compartments or biomolecules without significant quenching of its luminescence. Such developments are particularly relevant in the context of drug discovery and diagnostics.
The synthesis of 1,1':4',1''-Terphenyl,4,4''-difluoro involves multi-step organic transformations that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include cross-coupling reactions between aryl halides and organometallic reagents followed by selective fluorination. Advances in catalytic systems have enabled more efficient and sustainable methods for introducing fluorine atoms into aromatic systems. For instance, palladium-catalyzed C-F bond-forming reactions have been optimized to minimize waste and improve atom economy.
The role of fluorine substitution in enhancing material properties is well-documented in the literature. In 1,1':4',1''-Terphenyl,4,4''-difluoro, the electron-withdrawing nature of fluorine atoms leads to increased rigidity and reduced solubility in polar solvents compared to its non-fluorinated counterparts. This characteristic is advantageous for certain applications where mechanical strength or hydrophobicity is desired. Additionally, the fluoro groups can influence intermolecular interactions through dipole-dipole interactions or halogen bonding with other molecules.
Recent research has also explored the potential of 1,1':4',1''-Terphenyl,4,4''-difluoro as a ligand in coordination chemistry. Its extended π-conjugation system provides a suitable scaffold for binding transition metals such as palladium or copper. Such metal complexes have been investigated for their catalytic activity in cross-coupling reactions or as components in metalloproteins mimics. The ability to tune the steric and electronic environment through further functionalization makes this compound a versatile tool for synthetic chemists.
The compound's stability under various environmental conditions has made it an attractive candidate for industrial applications. For example, its resistance to thermal degradation allows it to be used in high-performance polymers that require durability at elevated temperatures. Similarly, its chemical inertness ensures compatibility with a wide range of other materials without undergoing unwanted side reactions.
In conclusion,1,1':4',1''-Terphenyl, CAS No, 72864-01-8, represents a fascinating example of how structural modifications can tailor material properties for specific applications. Its unique combination of electronic characteristics and chemical stability positions it as a key component in emerging technologies ranging from organic electronics to biomedicine. As research continues to uncover new methodologies for synthesis and functionalization, this compound is poised to play an increasingly important role in advancing chemical science.
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